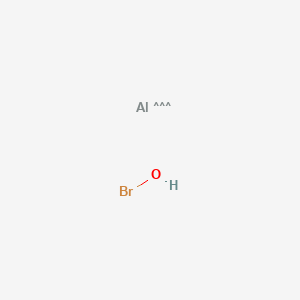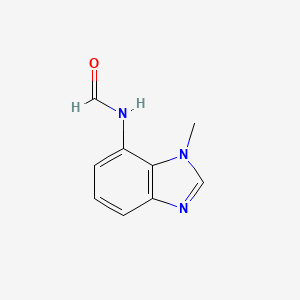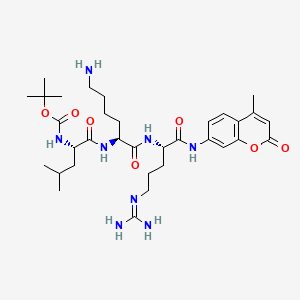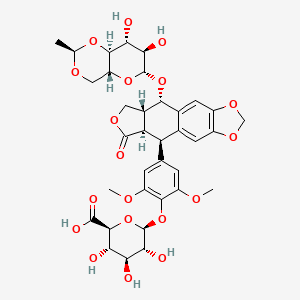
aluminum;hypobromous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
aluminum;hypobromous acid: is a chemical compound with the molecular formula AlBrHO It is characterized by the presence of multiple bromine atoms and a hydroxyl group attached to an aluminum center
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aluminum;hypobromous acid typically involves the reaction of aluminum compounds with bromine and hydroxyl-containing reagents. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and high yield. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: aluminum;hypobromous acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.
Reduction: Reduction reactions can convert the compound into lower oxidation states or other aluminum-containing species.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halide ions or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aluminum oxides, while substitution reactions can yield various substituted aluminum compounds.
Scientific Research Applications
Chemistry: In chemistry, aluminum;hypobromous acid is used as a reagent in various organic and inorganic synthesis reactions. Its unique reactivity makes it valuable for creating complex molecules and materials.
Biology and Medicine: The compound’s potential biological activity is being explored in fields such as medicinal chemistry and pharmacology. It may serve as a precursor for developing new drugs or therapeutic agents.
Industry: In industrial applications, this compound is used in the production of specialized materials, coatings, and catalysts. Its properties make it suitable for use in high-performance applications.
Mechanism of Action
The mechanism by which aluminum;hypobromous acid exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The specific pathways involved can vary depending on the context and application.
Comparison with Similar Compounds
Aluminum hydroxide: A commonly used compound with similar hydroxyl functionality but lacking the bromine atoms.
Aluminum bromide: Contains bromine atoms but lacks the hydroxyl group.
Aluminum chloride: Another halogenated aluminum compound with different reactivity and applications.
Uniqueness: aluminum;hypobromous acid is unique due to its combination of bromine atoms and a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other aluminum compounds may not be suitable.
Properties
CAS No. |
109973-80-0 |
|---|---|
Molecular Formula |
AlBrHO |
Molecular Weight |
123.893 |
InChI |
InChI=1S/Al.BrHO/c;1-2/h;2H |
InChI Key |
XNLYYQDZUNCJRA-UHFFFAOYSA-N |
SMILES |
OBr.[Al] |
Synonyms |
ALUMINUM BROMOHYDRATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5,10,15-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B564153.png)
![5-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methoxybenzo[b]thiophene-2-carboxamide dihydrochloride](/img/structure/B564154.png)


![1,4-Dioxa-2,7-diazaspiro[4.4]nonane](/img/structure/B564162.png)




